molecular formula C13H7ClN2O2 B6391149 6-(4-Chloro-3-cyanophenyl)picolinic acid CAS No. 1261935-93-6

6-(4-Chloro-3-cyanophenyl)picolinic acid

Cat. No.: B6391149
CAS No.: 1261935-93-6
M. Wt: 258.66 g/mol
InChI Key: NAGSRJFAJSFGFY-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-cyanophenyl)picolinic acid is a specialized picolinic acid derivative of significant interest in modern agrochemical research, particularly in the development of novel synthetic auxin herbicides . Compounds within the 6-aryl-substituted picolinic acid class are known to function by mimicking plant auxin hormones, binding to specific receptor proteins such as the auxin-signaling F-box protein 5 (AFB5) . This targeted mechanism promotes a potent herbicidal effect by disrupting normal plant growth processes, leading to the effective control of various weed species . Research indicates that structural analogs of this compound, specifically those featuring a pyrazolyl or aryl substitution at the 6-position of the picolinic acid ring, have demonstrated exceptional herbicidal activity, in some cases exceeding the potency and binding affinity of established commercial herbicides like picloram and clopyralid . The molecular architecture of this compound, which integrates both a picolinic acid core and a chloro-cyanophenyl moiety, is designed to optimize interactions with the biological target, making it a valuable lead structure for the discovery and synthesis of new weed management solutions with potential for low application rates and a favorable environmental profile . This product is intended for laboratory research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-10-5-4-8(6-9(10)7-15)11-2-1-3-12(16-11)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGSRJFAJSFGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary fragments:

  • Picolinic acid backbone : Serves as the core structure, often derived from 6-substituted picolinic acid esters or halides.

  • 4-Chloro-3-cyanophenyl group : Introduced via cross-coupling or nucleophilic aromatic substitution.

A plausible retrosynthetic pathway involves Suzuki-Miyaura coupling between 6-bromopicolinic acid derivatives and 4-chloro-3-cyanophenylboronic acid, followed by hydrolysis of protecting groups.

Stepwise Synthesis from Picolinic Acid Derivatives

Preparation of 6-Bromopicolinic Acid

6-Bromopicolinic acid serves as a critical intermediate. A common method involves bromination of picolinic acid using bromine in the presence of Lewis acids like FeBr₃. Alternatively, directed ortho-metallation (DoM) strategies using LDA (lithium diisopropylamide) can introduce bromine at the 6-position.

Example Protocol :

  • Bromination :

    • Picolinic acid (1.0 eq) is treated with Br₂ (1.2 eq) and FeBr₃ (0.1 eq) in acetic acid at 80°C for 12 hours.

    • Yield: ~75% after recrystallization.

  • Ester Protection :

    • The carboxylic acid is protected as an ethyl ester using thionyl chloride (SOCl₂) and ethanol.

    • Conditions: SOCl₂ (5 eq), ethanol, 100°C for 6 hours.

    • Yield: 83–89%.

Suzuki-Miyaura Coupling

The 6-bromo intermediate is coupled with 4-chloro-3-cyanophenylboronic acid under palladium catalysis.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 eq)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: ~70% (crude), purified via silica gel chromatography.

Alternative Pathways: Functional Group Interconversion

Cyano Group Installation

The 3-cyano substituent on the phenyl ring can be introduced via:

  • Sandmeyer Reaction : Diazotization of 3-amino-4-chlorophenyl precursors followed by treatment with CuCN.

  • Nucleophilic Substitution : Displacement of a nitro or halogen group using KCN or NaCN under phase-transfer conditions.

Challenges :

  • Competing hydrolysis of the cyano group under acidic or basic conditions.

  • Mitigation: Use of anhydrous solvents and controlled pH during workup.

Oxidation and Hydrolysis

Carboxylic Acid Formation

Post-coupling, the ethyl ester is hydrolyzed to the free acid.

Conditions :

  • NaOH (2 eq) in THF/H₂O (1:1), 60°C, 4 hours.

  • Acidification with HCl to pH 2–3 precipitates the product.

  • Yield: >90%.

Purification Techniques

  • Recrystallization : From ethanol/water mixtures.

  • Chromatography : Reverse-phase HPLC for high-purity (>98%) isolates.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)
Suzuki Coupling6-Bromopicolinic acidCoupling, hydrolysis70–7595–98
Nitrile Substitution6-Chloropicolinic acidSNAr, oxidation50–6085–90
Direct Cyanation6-Iodopicolinic acidPd-catalyzed cyanation65–7090–95

Key Observations :

  • Suzuki coupling offers superior regioselectivity but requires boronic acid synthesis.

  • Direct cyanation minimizes steps but faces scalability challenges.

Industrial-Scale Considerations

Catalyst Recycling

  • Heterogeneous catalysts (e.g., Pd/C) enable reuse, reducing costs.

  • Leaching tests show <2% Pd loss per cycle under optimized conditions.

Waste Management

  • Chromium-based oxidants (e.g., K₂Cr₂O₇) are avoided due to environmental concerns; H₂O₂ or O₂ serves as greener alternatives .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-cyanophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The chloro and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acids.

Scientific Research Applications

6-(4-Chloro-3-cyanophenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest analogs, based on similarity scores and functional groups, include:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents/Features Similarity Score Molecular Weight Key Properties/Applications Reference
6-(Trifluoromethyl)picolinic acid Trifluoromethyl (pyridine ring) 0.75 205.1 High lipophilicity; agrochemical use
4-Chloropicolinic acid Chloro (pyridine ring, 4-position) 0.92 171.6 Herbicidal activity
4,6-Dichloro-5-cyanopicolinic acid Dichloro, cyano (pyridine ring) 0.74 231.0 Electron-deficient core
6-Chloro-3-methylpicolinic acid Chloro (pyridine ring), methyl 0.84 185.6 Improved solubility in polar solvents
3-Amino-6-chloropicolinic acid hydrochloride Amino (3-position), chloro (6-position) 0.86 208.6 (free base) Enhanced hydrogen-bonding capacity

Functional Group Analysis

  • Chloro vs. This could enhance metal chelation or salt formation, impacting bioavailability.
  • Sulfonyl/Sulfonamide Derivatives: Compounds like 6-((Methylsulfonyl)methyl)picolinic acid () exhibit distinct solubility profiles due to polar sulfonyl groups, contrasting with the target compound’s hydrophobic cyano and chloro substituents .
  • Amino vs. Cyano: 3-Amino-6-chloropicolinic acid hydrochloride (similarity 0.86 ) has a basic amino group, enabling protonation at physiological pH, whereas the cyano group in the target compound is neutral, affecting membrane permeability.

Positional Effects on Activity

  • Pyridine vs. Phenyl Substituents : Analogs with substituents directly on the pyridine ring (e.g., 4-chloropicolinic acid ) exhibit higher similarity scores (0.92) but differ in applications. The target compound’s phenyl-linked substituents may offer steric advantages in binding to biological targets compared to pyridine-ring modifications.
  • Herbicidal Activity: 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid () demonstrates that halogen and methoxy groups on the phenyl ring enhance herbicidal potency. The target compound’s cyano group may similarly contribute to target-site inhibition but through different electronic interactions .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-(4-Chloro-3-cyanophenyl)picolinic acid, and how can reaction conditions be optimized for yield?

  • Answer : The compound is synthesized via substitution reactions on its pyridine backbone. Key reagents include sodium amide (NaNH₂) or thiourea in polar solvents for substitutions, yielding derivatives like 6-amino-3-cyanopicolinic acid . Optimization can employ statistical Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For instance, a 2³ factorial design can systematically test interactions between parameters to maximize yield while minimizing side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-(4-Chloro-3-cyanophenyl)picolinic acid?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the chlorine and cyano substituents on the pyridine ring. Mass spectrometry (MS) validates molecular weight (C₁₂H₆ClN₂O₂, theoretical MW: 257.22 g/mol), while IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly for distinguishing regioisomers .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Answer : The compound’s carboxylic acid group confers pH-dependent solubility. It is sparingly soluble in water at neutral pH but dissolves in alkaline buffers (e.g., pH >8). Stability studies should monitor degradation under oxidative conditions (e.g., via KMnO₄) and thermal stress. Accelerated stability testing at 40°C/75% RH over 4 weeks can identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-(4-Chloro-3-cyanophenyl)picolinic acid?

  • Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Replicate studies using standardized protocols (e.g., ISO 10993 for cytotoxicity) and orthogonal assays (e.g., enzyme inhibition vs. cellular viability) are essential. Dose-response curves (IC₅₀/EC₅₀) and metabolite profiling (LC-MS) can clarify off-target effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the pyridine ring. The electron-withdrawing cyano group at C3 activates the C6 chloro substituent for substitution, as evidenced by reduced activation energy in silico. Molecular dynamics simulations further explore solvent effects on reaction kinetics .

Q. How can factorial design optimize catalytic systems for derivatizing this compound into bioactive analogs?

  • Answer : A mixed-level factorial design (e.g., 3 factors: catalyst loading, temperature, solvent) identifies optimal conditions for Suzuki-Miyaura coupling or Buchwald-Hartwig amination. Response surface methodology (RSM) refines parameters, while ANOVA validates significance. For example, Pd(OAc)₂/XPhos in DMF at 100°C may maximize cross-coupling yields .

Q. What strategies mitigate challenges in crystallizing 6-(4-Chloro-3-cyanophenyl)picolinic acid for X-ray diffraction studies?

  • Answer : Slow vapor diffusion (e.g., ether into DMSO) promotes crystal growth. Co-crystallization with co-formers (e.g., nicotinamide) or using high-throughput crystallization screens (e.g., 96-well plates with varied solvents) improves success rates. Synchrotron radiation enhances resolution for weak scatterers like chlorine .

Q. How does the compound’s electronic structure influence its interaction with biological targets?

  • Answer : Frontier Molecular Orbital (FMO) analysis reveals electron-deficient regions at C6 and C3, favoring interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). Molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., kinases) predicts binding modes. Mutagenesis studies validate critical residues identified in silico .

Methodological Notes

  • Synthetic Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., inert atmosphere for air-sensitive reagents) .
  • Data Validation : Use triplicate measurements and internal standards (e.g., deuterated analogs) in analytical workflows .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal (e.g., halogenated byproducts) .

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